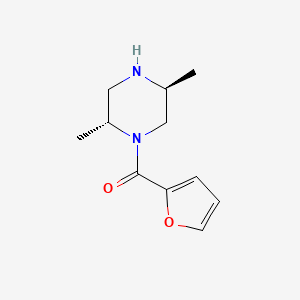![molecular formula C8H6BrNO B12867501 2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
2-Bromo-4-methylbenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a methyl group at the 4-position of the benzoxazole ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a brominated acyl chloride under basic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Bromo-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzoxazole ring can undergo reduction to form dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 2-substituted benzoxazole derivatives.
Oxidation Reactions: Formation of 4-formylbenzoxazole or 4-carboxybenzoxazole.
Reduction Reactions: Formation of dihydrobenzoxazole derivatives.
科学的研究の応用
2-Bromo-4-methylbenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Bromo-4-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The benzoxazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .
類似化合物との比較
Similar Compounds
2-Methylbenzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-5-methylbenzoxazole: The methyl group is at the 5-position, which may alter its chemical reactivity and biological activity.
2-Bromo-4-chlorobenzoxazole: Contains a chlorine atom instead of a methyl group, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-4-methylbenzo[d]oxazole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the methyl group can participate in various oxidation and reduction reactions, making it a versatile compound in synthetic chemistry .
特性
分子式 |
C8H6BrNO |
|---|---|
分子量 |
212.04 g/mol |
IUPAC名 |
2-bromo-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |
InChIキー |
NMGHVYDMRLELKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)OC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)


![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)

![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)


![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)

